Enzymatic Hydrolysis Resistance
Galactopyranoside, 1-hexylthio-1-deoxy- contains a C-S glycosidic bond rather than the C-O bond found in hexyl β-D-galactopyranoside. Thioglycosides are designed specifically to resist enzymatic degradation by glycosidases while maintaining affinity for galactose-binding proteins [1]. The replacement of the glycosidic oxygen with sulfur eliminates the site for glycosidase-catalyzed hydrolysis, enabling prolonged experimental half-life in biological matrices where O-glycosides would undergo rapid cleavage. This property is fundamental to the compound's utility as a stable biochemical probe and metabolic inhibitor scaffold [2].
| Evidence Dimension | Enzymatic stability (glycosidase resistance) |
|---|---|
| Target Compound Data | Resistant to glycosidase-mediated hydrolysis (qualitative class property of thioglycosides) |
| Comparator Or Baseline | Hexyl β-D-galactopyranoside (O-glycoside): Susceptible to glycosidase cleavage |
| Quantified Difference | Qualitative binary difference: C-S bond vs. C-O bond; no direct comparative kinetic data available for this specific compound |
| Conditions | Enzymatic assay conditions (glycosidase presence) |
Why This Matters
Procurement of the thioglycoside variant is essential for any experimental protocol requiring stable galactoside functionality in glycosidase-containing biological systems.
- [1] Rodrigue, J., Ganne, G., Blanchard, B., Saucier, C., Giguère, D., Shiao, T.C., Varrot, A., Imberty, A., Roy, R. Aromatic thioglycoside inhibitors against the virulence factor LecA from Pseudomonas aeruginosa. IC50 twenty-three times better than reference methyl α-D-galactopyranoside. View Source
- [2] Nilsson, U.J., Fournier, E.J., Fryz, E.J., Hindsgaul, O. Parallel solution synthesis of a 'carbohybrid' library designed to inhibit galactose-binding proteins. PubMed. View Source
